1',3',5'-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide
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Overview
Description
1’,3’,5’-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a bipyrazole core, phenylsulfanyl group, and carboxamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,3’,5’-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the bipyrazole core, followed by the introduction of the phenylsulfanyl group and the carboxamide functionality. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1’,3’,5’-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
1’,3’,5’-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 1’,3’,5’-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1’,3’,5’-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide: shares similarities with other bipyrazole derivatives, such as:
Uniqueness
The uniqueness of 1’,3’,5’-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H21N5OS |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-(2-phenylsulfanylethyl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H21N5OS/c1-12-17(13(2)23(3)22-12)15-11-16(21-20-15)18(24)19-9-10-25-14-7-5-4-6-8-14/h4-8,11H,9-10H2,1-3H3,(H,19,24)(H,20,21) |
InChI Key |
MLFJMPVPSVINEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCSC3=CC=CC=C3 |
Origin of Product |
United States |
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